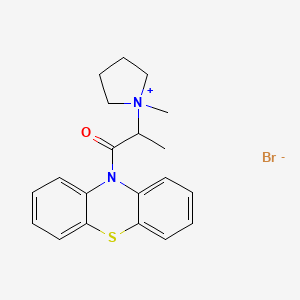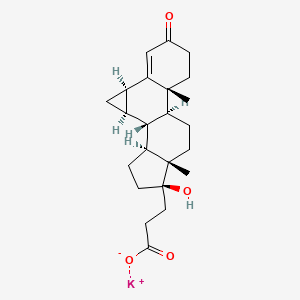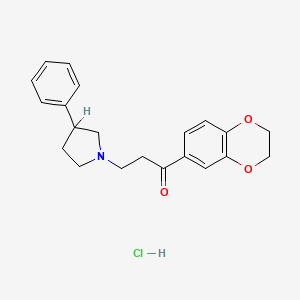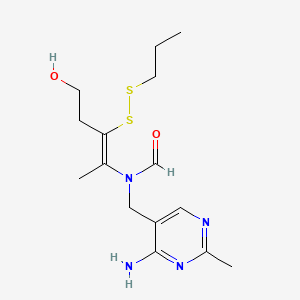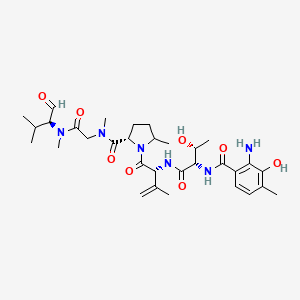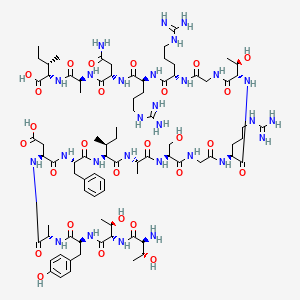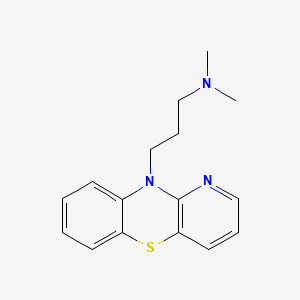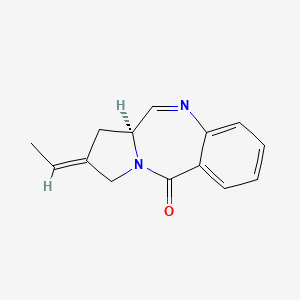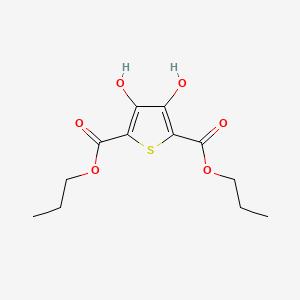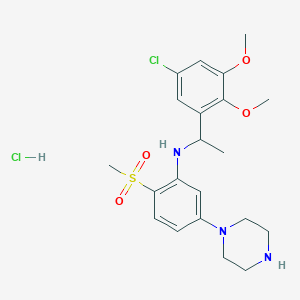
PRX-07034
Vue d'ensemble
Description
PRX-07034 est un antagoniste sélectif du récepteur 5-hydroxytryptamine 6. Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement de l’obésité, de la maladie d’Alzheimer et des déficits cognitifs associés à la schizophrénie. Le composé a montré des résultats prometteurs dans l’amélioration de la cognition et de la mémoire, ainsi que dans la réduction de l’apport alimentaire et du poids corporel dans des études précliniques .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable tool for studying the 5-hydroxytryptamine 6 receptor and its role in various physiological processes.
Biology: PRX-07034 is used in research to understand the mechanisms underlying cognitive functions and memory.
Medicine: The compound has shown potential in treating cognitive impairments associated with Alzheimer’s disease and schizophrenia. It is also being investigated for its effects on obesity and related metabolic disorders.
Industry: While industrial applications are limited, this compound’s role in drug development and research makes it a compound of interest for pharmaceutical companies
Mécanisme D'action
PRX-07034 exerce ses effets en antagonisant sélectivement le récepteur 5-hydroxytryptamine 6, un récepteur couplé aux protéines G. Ce récepteur est impliqué dans la régulation de la libération de neurotransmetteurs, notamment l’acétylcholine et le glutamate. En bloquant ce récepteur, this compound améliore la fonction cognitive et la mémoire. De plus, il a été démontré qu’il réduisait l’apport alimentaire et le poids corporel dans des modèles précliniques, ce qui en fait un agent thérapeutique potentiel pour l’obésité .
Analyse Biochimique
Biochemical Properties
PRX-07034 has been shown to interact with the 5-HT6 receptor . It has a potent binding affinity (Ki = 4-8 nM) and is highly selective for the 5-HT6 receptor . It demonstrates antagonist activity without an effect on basal levels and does not show any agonist activity up to 10 μM .
Cellular Effects
This compound has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain , which could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT6 receptor . As a 5-HT6 receptor antagonist, it blocks the action of serotonin, a neurotransmitter, at this receptor .
Temporal Effects in Laboratory Settings
It has been shown to significantly enhance delayed spontaneous alternation and strategy switching in rats at doses of 1 and 3 mg/kg .
Dosage Effects in Animal Models
In animal models, this compound at doses of 1 and 3 mg/kg (but not 0.1 mg/kg) significantly enhanced delayed spontaneous alternation . The drug at these doses also enhanced switching between a place and response strategy, but did not affect initial learning of either a place or response discrimination .
Méthodes De Préparation
La synthèse de PRX-07034 implique plusieurs étapes, en commençant par la préparation de la structure de base. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base est synthétisée par une série de réactions impliquant le couplage d’un cycle phényle substitué avec une entité pipérazine.
Introduction de groupes fonctionnels : Des groupes fonctionnels tels que le chloro, le méthoxy et le méthylsulfonyle sont introduits par diverses réactions de substitution.
Assemblage final : Le composé final est assemblé par couplage des produits intermédiaires dans des conditions de réaction spécifiques.
Analyse Des Réactions Chimiques
PRX-07034 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé, comme la réduction des groupes nitro en amines.
Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels sur le cycle phényle ou l’entité pipérazine.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
Chimie : Le composé sert d’outil précieux pour étudier le récepteur 5-hydroxytryptamine 6 et son rôle dans divers processus physiologiques.
Biologie : this compound est utilisé dans la recherche pour comprendre les mécanismes sous-jacents aux fonctions cognitives et à la mémoire.
Médecine : Le composé a montré un potentiel dans le traitement des déficits cognitifs associés à la maladie d’Alzheimer et à la schizophrénie. Il est également étudié pour ses effets sur l’obésité et les troubles métaboliques associés.
Industrie : Bien que les applications industrielles soient limitées, le rôle de this compound dans le développement et la recherche de médicaments en fait un composé d’intérêt pour les sociétés pharmaceutiques
Comparaison Avec Des Composés Similaires
PRX-07034 est unique par sa forte sélectivité pour le récepteur 5-hydroxytryptamine 6 par rapport à d’autres composés similaires. Parmi les composés similaires, citons :
SB-742457 : Un autre antagoniste sélectif du récepteur 5-hydroxytryptamine 6 avec des propriétés cognitives potentielles.
RO-4368554 : Un composé ayant une sélectivité de récepteur similaire mais des propriétés pharmacocinétiques différentes.
Lu AE58054 :
This compound se distingue par son double mécanisme d’action, affectant à la fois les systèmes de neurotransmetteurs de l’acétylcholine et du glutamate, ce qui peut fournir des avantages complémentaires lorsqu’il est utilisé parallèlement à d’autres traitements pour les déficits cognitifs .
Propriétés
IUPAC Name |
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILCQJJJAFRKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029352 | |
| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PRX-07034 is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 being developed for the treatment of obesity, Alzheimer's disease and cognitive impairment associated with schizophrenia. PRX-07034 has also been shown to enhance cognitive function in preclinical animal models of memory impairment through a dual mechanism of action.It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer's disease. | |
| Record name | PRX-07034 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
903580-39-2 | |
| Record name | PRX-07034 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRX-07034 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRX-07034 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PRX-07034 and its potential therapeutic relevance?
A: this compound acts as an antagonist at the 5-HT6 receptor. [, ] While the exact role of 5-HT6 receptors in appetite regulation is still being investigated, studies have shown that blocking these receptors can lead to reduced food intake and body weight gain in rodent models. [] This suggests that this compound, by antagonizing 5-HT6 receptors, could hold potential as a treatment for obesity. [] Additionally, research indicates that this compound might improve memory function. []
Q2: How effective is this compound in combination with other drugs for treating schizophrenia?
A: Studies show that combining this compound with a low dose of prazosin (an alpha-1 adrenergic receptor antagonist) could potentially treat schizophrenia symptoms. [] This combination therapy showed promising results in preclinical models by alleviating schizophrenia-like symptoms induced by dizocilpine, a non-competitive NMDA receptor antagonist. Specifically, the combination therapy reduced stereotypy and hyperlocomotor activity, enhanced memory performance in an object recognition task, and reversed sensory-gating deficits. [] Further research is needed to explore the clinical implications of these findings.
Q3: What is known about the distribution of this compound in the body?
A: While the behavioral effects of this compound have been studied, confirming its presence in the brain was crucial for validating its mechanism of action. A validated UHPLC-MS/MS method was developed to quantify this compound in both rat serum and brain tissue, demonstrating its ability to cross the blood-brain barrier. [] This finding is significant as it confirms that this compound can reach its target site in the central nervous system, supporting its potential for treating conditions like frontotemporal dementia. []
Q4: Are there any cognitive benefits associated with this compound?
A: Research suggests that this compound might improve cognitive flexibility and working memory. [] Although the specific details of this study are unavailable in the provided abstracts, the title indicates a focus on these cognitive domains, which are often impaired in neuropsychiatric disorders. [] Further investigation into the effects of this compound on cognitive function could lead to valuable insights for developing new therapeutic strategies for conditions involving cognitive deficits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
